molecular formula C13H18ClNO2 B2597188 Methyl 2-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetate;hydrochloride CAS No. 2309457-43-8

Methyl 2-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetate;hydrochloride

Cat. No. B2597188
CAS RN: 2309457-43-8
M. Wt: 255.74
InChI Key: GGAUGLZIUBXMOA-UHFFFAOYSA-N
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Description

Methyl 2-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetate hydrochloride, also known as MTNA, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is a derivative of tetrahydronaphthalene and has been found to have various biochemical and physiological effects.

Mechanism of Action

Methyl 2-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetate;hydrochloride works by binding to the dopamine transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased dopamine signaling and modulation of the reward pathway.
Biochemical and Physiological Effects:
Methyl 2-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetate;hydrochloride has been found to have various biochemical and physiological effects. It has been shown to increase extracellular dopamine levels in the striatum and nucleus accumbens, which are regions of the brain that are involved in reward and motivation. Methyl 2-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetate;hydrochloride has also been found to have anxiolytic effects, meaning that it can reduce anxiety in animal models.

Advantages and Limitations for Lab Experiments

Methyl 2-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetate;hydrochloride has several advantages for use in laboratory experiments. It is a highly specific compound that can target the dopamine transporter with a high degree of selectivity. It is also relatively easy to synthesize, which makes it a cost-effective option for research. However, there are some limitations to the use of Methyl 2-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetate;hydrochloride in laboratory experiments. It has a relatively short half-life, which means that it may not be suitable for long-term studies. Additionally, the effects of Methyl 2-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetate;hydrochloride on other neurotransmitter systems are not well understood, which may limit its usefulness in certain types of experiments.

Future Directions

There are several potential future directions for research on Methyl 2-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetate;hydrochloride. One area of interest is the development of drugs that can target the dopamine transporter for the treatment of addiction and depression. Methyl 2-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetate;hydrochloride may also be useful in studying the role of dopamine in other neurological disorders, such as Parkinson's disease. Additionally, further research is needed to understand the long-term effects of Methyl 2-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetate;hydrochloride on neurotransmitter systems and its potential side effects.

Synthesis Methods

Methyl 2-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetate;hydrochloride can be synthesized using a multistep process. The first step involves the reaction of 2-naphthoic acid with thionyl chloride to form 2-naphthoyl chloride. This is then reacted with methylamine to form methyl 2-naphthoate. The final step involves the reduction of the nitro group on the naphthalene ring using hydrogen gas and a palladium catalyst to form Methyl 2-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetate;hydrochloride.

Scientific Research Applications

Methyl 2-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetate;hydrochloride has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the dopamine transporter and can inhibit the reuptake of dopamine, which is a neurotransmitter that plays a role in reward and motivation. This makes Methyl 2-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetate;hydrochloride a potential candidate for the development of drugs that can treat disorders such as addiction and depression.

properties

IUPAC Name

methyl 2-(6-amino-5,6,7,8-tetrahydronaphthalen-2-yl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-16-13(15)7-9-2-3-11-8-12(14)5-4-10(11)6-9;/h2-3,6,12H,4-5,7-8,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAUGLZIUBXMOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(CC(CC2)N)C=C1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 138990964

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